
1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C16H22Cl2N2O2S2 and its molecular weight is 409.38. The purity is usually 95%.
BenchChem offers high-quality 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Sulfones Synthesis
Research on heterocyclic compounds, including diazepane derivatives and their sulfonyl counterparts, highlights innovative approaches to synthesize diverse structures. For instance, studies on heterocyclic fused 2,5-dihydrothiophene S,S-dioxides have explored their use as precursors to heterocyclic o-quinodimethanes, showing a pathway to generate complex structures through cycloaddition and aromatisation reactions (Chaloner et al., 1992). Similarly, the Ugi multicomponent reaction followed by an intramolecular SN2 reaction has been employed for the synthesis of diazepane systems, demonstrating a convergent synthesis strategy for creating 1-sulfonyl 1,4-diazepan-5-ones (Banfi et al., 2007).
Catalytic Applications
Catalysts derived from sulfonyl diazepane structures have been investigated for their efficiency in promoting various chemical reactions. For example, novel nano-sized N-sulfonated Brönsted acidic catalysts have been developed to facilitate the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions (Goli-Jolodar et al., 2016).
Photophysical Properties
Research into porphyrazines with annulated diazepine rings has unveiled insights into the solvent effects on spectral properties of these compounds. The study of a Mg II complex of tetra(1,4-diazepino)porphyrazine revealed the impact of solvent on UV-Vis and NMR spectral properties, indicating potential applications in materials science for optical and electronic functionalities (Tarakanov et al., 2011).
Chemical Reactivity and Transformation
The synthesis and transformation of sulfones, including those involving diazepane rings, have been explored to understand their reactivity and potential applications in producing novel chemical entities. Sequential migration of sulfonyl groups through the synthesis of 1,4-diazepines from aza-[5 + 2] cycloaddition reactions exemplifies innovative methodologies to achieve structural complexity and functionality in organic synthesis (Heo et al., 2020).
Eigenschaften
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O2S2/c1-12-9-16(15(18)10-14(12)17)24(21,22)20-5-2-4-19(6-7-20)13-3-8-23-11-13/h9-10,13H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSJYJPBHKFWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2709350.png)
![diethyl 2-(2-phenylquinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2709351.png)
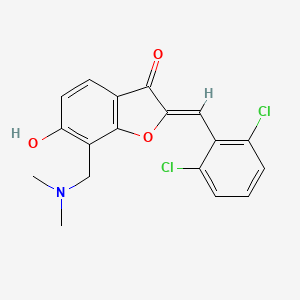
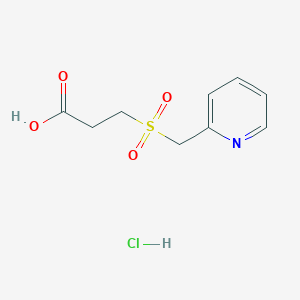
![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]benzenol](/img/structure/B2709357.png)

![(5-Chloro-2-nitrophenyl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2709359.png)
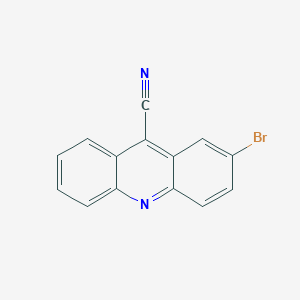
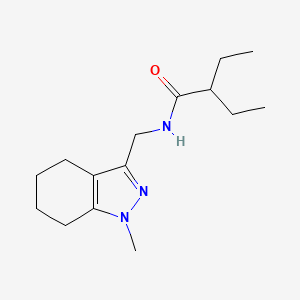
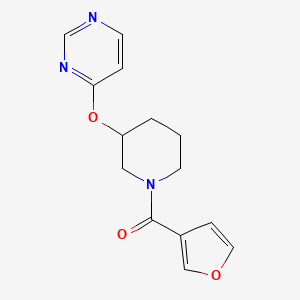

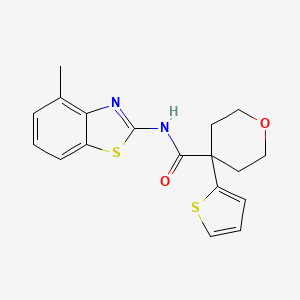
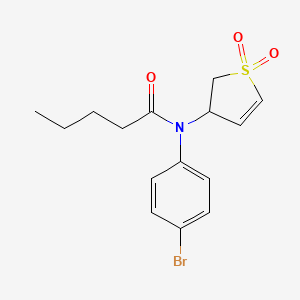
![1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2709371.png)